

Preclinical Profile of JNJ-4796: An In-Depth Efficacy and Safety Comparison

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Compound of Interest

Compound Name: **JNJ4796**

Cat. No.: **B608230**

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data for JNJ-4796, a novel influenza virus fusion inhibitor. The performance of JNJ-4796 is evaluated against related compounds, JNJ8897 and F0045(S), with a focus on efficacy and in vitro safety data. This document synthesizes available preclinical findings to support the validation of JNJ-4796's long-term safety profile, while also highlighting areas where publicly accessible data is limited.

Executive Summary

JNJ-4796 is an orally active small-molecule inhibitor of influenza A group 1 viruses. Its mechanism of action is based on the inhibition of hemagglutinin (HA)-mediated viral fusion with host cell membranes, a process it achieves by mimicking the function of broadly neutralizing antibodies (bnAbs)[1]. Preclinical studies demonstrate the high potency of JNJ-4796 in protecting against lethal influenza challenge in animal models, where it outperforms its less potent analogue, JNJ8897. In terms of in vitro safety, while comprehensive long-term safety data for JNJ-4796 is not publicly available, existing cytotoxicity data is compared with that of another influenza fusion inhibitor, F0045(S).

Comparative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of JNJ-4796 and its comparators.

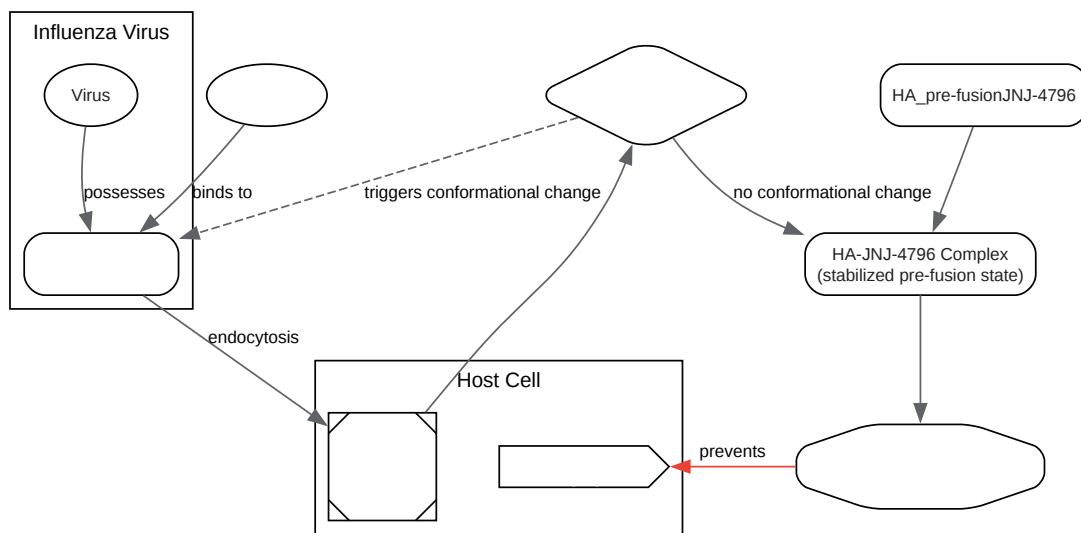
Compound	Mechanism of Action	In Vivo Efficacy (Mouse Model)	In Vitro Cytotoxicity (CC50)
JNJ-4796	Influenza A group 1 hemagglutinin (HA) fusion inhibitor	100% survival at 10 mg/kg and 50 mg/kg (twice daily) in a lethal H1N1 challenge[1][2]	> 10 μ M
JNJ8897	Influenza A group 1 hemagglutinin (HA) fusion inhibitor	< 50% survival at 10 mg/kg and 50 mg/kg (twice daily) in a lethal H1N1 challenge[1][2]	Not publicly available
F0045(S)	Influenza A group 1 hemagglutinin (HA) fusion inhibitor	Not publicly available	> 130 μ M

Signaling Pathway and Experimental Workflow

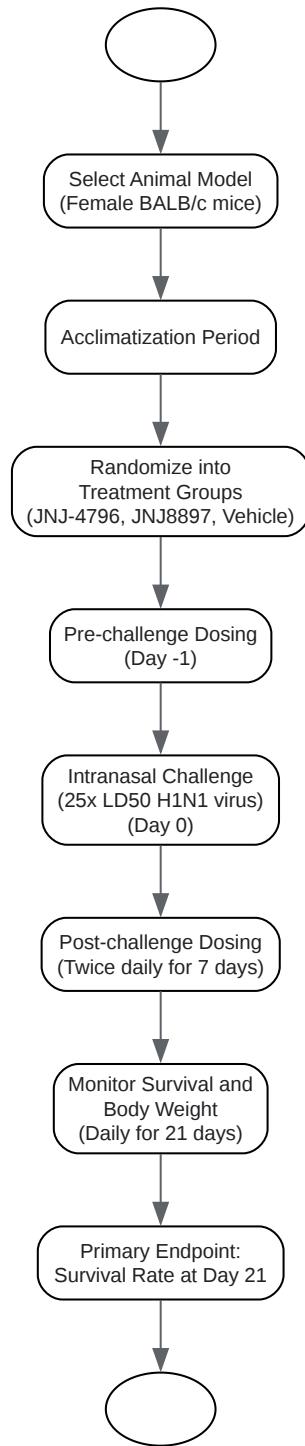
Signaling Pathway of JNJ-4796

JNJ-4796 targets the hemagglutinin (HA) protein on the surface of the influenza virus. By binding to a conserved region in the HA stem, it stabilizes the pre-fusion conformation of the protein. This prevents the pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes, thereby blocking the release of the viral genome into the host cell and halting the infection process.

Mechanism of Action of JNJ-4796



In Vivo Efficacy Study Workflow

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. An orally active small molecule fusion inhibitor of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
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